
3-bromo-N-cyclohexylbenzamide
Overview
Description
3-Bromo-N-cyclohexylbenzamide is an organic compound with the molecular formula C₁₃H₁₆BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a cyclohexyl group is attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclohexylbenzamide typically involves the reaction of 3-bromobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 3-bromobenzoyl chloride in dichloromethane.
- Add a solution of triethylamine and cyclohexylamine in dichloromethane to the above solution with stirring.
- Allow the reaction mixture to stir at room temperature for about 2 hours.
- Wash the mixture with hydrochloric acid (4N) and brine.
- Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain this compound as a white solid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Cyclohexylbenzylamine.
Oxidation: Quinones or other oxidized benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antagonists of FLT3 Receptors :
- Research indicates that compounds similar to 3-bromo-N-cyclohexylbenzamide can act as antagonists of FLT3 (Fms-like tyrosine kinase 3) receptors, which are implicated in various hematological malignancies. These antagonists are crucial for developing treatments for leukemia and other cancers. The specific structure of this compound may enhance its efficacy as an FLT3 receptor antagonist by modifying binding affinities and selectivity .
- Proteomics Research :
Biological Research Applications
-
Inhibition Studies :
- Studies have shown that derivatives of N-cyclohexylbenzamide exhibit inhibitory effects on certain enzymes and receptors, making them candidates for further investigation in drug development. The bromine substituent may influence the compound's biological activity, potentially enhancing its inhibitory properties against specific targets .
-
Cellular Mechanism Exploration :
- The compound can be employed in cellular studies to understand the mechanisms of action of various signaling pathways. By examining how this compound interacts with cellular components, researchers can gain insights into its potential therapeutic effects and side effects.
Synthetic Intermediate
- Synthesis of Other Compounds :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclohexylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific biological context.
Comparison with Similar Compounds
3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclohexyl group.
3-Bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Chloro-N-cyclohexylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-N-cyclohexylbenzamide is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs .
Biological Activity
3-Bromo-N-cyclohexylbenzamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a bromine atom at the meta position on a benzene ring, linked to a cyclohexyl group through an amide bond. This configuration may influence its reactivity and interactions with biological targets.
Property | Details |
---|---|
Molecular Formula | CHBrN |
Molecular Weight | 283.18 g/mol |
CAS Number | 59507-55-0 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the cyclohexyl group enhance its binding affinity, potentially leading to modulation of key biochemical pathways. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration .
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic processes.
- Tested Pathogens:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The precise mechanism involves interference with cell cycle regulation and apoptosis pathways.
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Case Studies
- Antimicrobial Efficacy Study :
- A study evaluated the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus. The compound demonstrated an MIC of 32 µg/mL, indicating potent antibacterial activity.
- Anticancer Activity Assessment :
- In vitro studies on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability (50% inhibition at a concentration of 25 µM), suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Compound | Structure Characteristics | Biological Activity |
---|---|---|
N-Cyclohexylbenzamide | Amide structure without bromine | Baseline for comparison |
4-Bromo-N-(tert-butyl)benzamide | Bromine at para position | Increased steric hindrance |
N-Cyclohexyl-2-nitrobenzamide | Nitro group substitution | Potentially different reactivity |
The presence of the bromine atom at the meta position in this compound is significant as it may enhance its biological activity compared to analogs with different substituents.
Properties
IUPAC Name |
3-bromo-N-cyclohexylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUMXGVWUFXLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367960 | |
Record name | 3-bromo-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-55-0 | |
Record name | 3-Bromo-N-cyclohexylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59507-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-N-cyclohexylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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